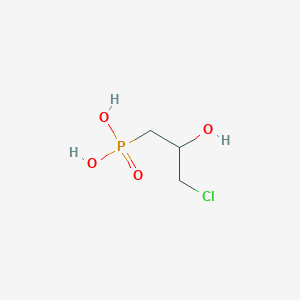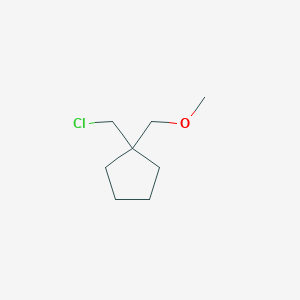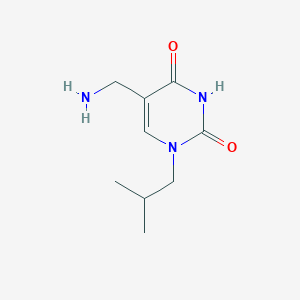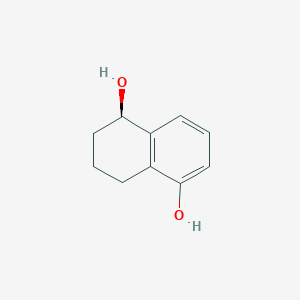
(1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1,2,3,4-Tetrahydronaphthalene-1,5-diol is an organic compound with a unique structure that includes a tetrahydronaphthalene core substituted with hydroxyl groups at the 1 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol typically involves the reduction of naphthalene derivatives. One common method is the catalytic hydrogenation of 1,5-dihydroxynaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas. The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions: (1R)-1,2,3,4-Tetrahydronaphthalene-1,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of fully saturated naphthalene derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
(1R)-1,2,3,4-Tetrahydronaphthalene-1,5-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of (1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate oxidative stress pathways and enzyme activities, contributing to its biological effects.
相似化合物的比较
1,2,3,4-Tetrahydronaphthalene: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
1,5-Dihydroxynaphthalene: Contains hydroxyl groups but lacks the tetrahydronaphthalene core, leading to different chemical and biological properties.
Naphthalene-1,5-diol: Similar structure but lacks the tetrahydro component, affecting its reactivity and applications.
Uniqueness: (1R)-1,2,3,4-Tetrahydronaphthalene-1,5-diol is unique due to its specific substitution pattern and the presence of both hydroxyl groups and a tetrahydronaphthalene core
属性
CAS 编号 |
201655-80-3 |
|---|---|
分子式 |
C10H12O2 |
分子量 |
164.20 g/mol |
IUPAC 名称 |
(1R)-1,2,3,4-tetrahydronaphthalene-1,5-diol |
InChI |
InChI=1S/C10H12O2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1,3,5,10-12H,2,4,6H2/t10-/m1/s1 |
InChI 键 |
MYIDTCFDQGAVFL-SNVBAGLBSA-N |
手性 SMILES |
C1C[C@H](C2=C(C1)C(=CC=C2)O)O |
规范 SMILES |
C1CC(C2=C(C1)C(=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanol](/img/structure/B13189046.png)
![Propan-2-yl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13189047.png)
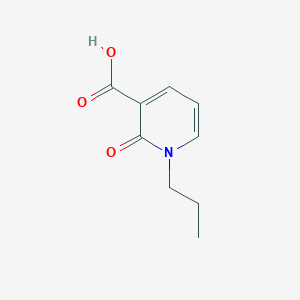
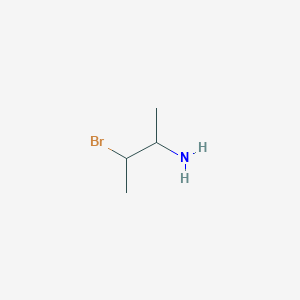

![1-[2-(Benzyloxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B13189085.png)
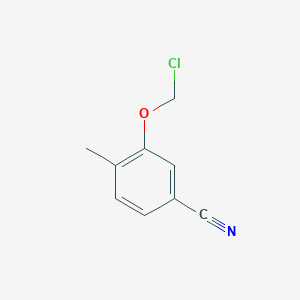
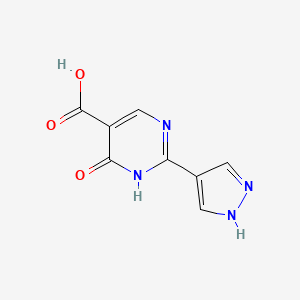
![[2-(Difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl chloride](/img/structure/B13189099.png)

